2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide
Description
Properties
IUPAC Name |
2-[(4-methyl-5-thiophen-2-yl-1,2,4-triazol-3-yl)sulfanyl]-N-(4-phenoxyphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S2/c1-25-20(18-8-5-13-28-18)23-24-21(25)29-14-19(26)22-15-9-11-17(12-10-15)27-16-6-3-2-4-7-16/h2-13H,14H2,1H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXUOUFQXXMYEBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)NC2=CC=C(C=C2)OC3=CC=CC=C3)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide typically involves multiple stepsThe final step involves the attachment of the phenoxyphenyl group through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is also a key consideration in industrial settings .
Chemical Reactions Analysis
Reaction Conditions and Reagents
Chemical Transformations
The compound undergoes several characteristic reactions due to its triazole and sulfanyl groups:
3.1 Nucleophilic Substitution
The sulfanyl group reacts with electrophiles (e.g., alkyl halides) under basic conditions, enabling further functionalization .
3.2 Metal-Mediated Coupling
Potential applications include cross-coupling reactions (e.g., Suzuki, Heck) to introduce additional aromatic or aliphatic groups.
3.3 Hydrolytic Reactions
The acetamide group may undergo hydrolysis under acidic/basic conditions, forming carboxylic acids or amines.
Reaction Mechanisms
4.1 Triazole Ring Formation
The cyclization of thiosemicarbazides involves nucleophilic attack by sulfur on carbonyl carbons, forming a five-membered ring with three nitrogen atoms .
4.2 S-alkylation
The reaction proceeds via deprotonation of the thiol group, forming a thiolate anion that attacks the alkyl halide electrophilic center .
4.3 Amide Bond Formation
Coupling agents activate the carboxylic acid group, facilitating nucleophilic attack by the amine group of 4-phenoxyphenyl derivatives.
Analytical Techniques
The compound’s structure and purity are confirmed using:
Scientific Research Applications
Biological Activities
The compound has been studied for several biological activities:
- Antifungal Activity : Research indicates that derivatives of triazoles exhibit antifungal properties by inhibiting the synthesis of ergosterol, a critical component of fungal cell membranes. The specific compound has shown promising activity against various fungal strains, suggesting its potential as an antifungal agent .
- Anticancer Properties : Triazole derivatives have been explored for their anticancer effects. Studies have demonstrated that this compound can induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways involved in proliferation and survival .
- Antioxidant Activity : The presence of thiophene and triazole moieties contributes to the antioxidant capabilities of the compound. This activity is crucial in mitigating oxidative stress-related diseases, including cancer and neurodegenerative disorders .
Case Studies
Several studies have documented the applications of this compound:
- Study on Antifungal Activity : A recent study evaluated the antifungal efficacy against Candida species, demonstrating that the compound exhibited significant inhibition at low concentrations compared to standard antifungal agents .
- Anticancer Evaluation : In vitro studies on breast cancer cell lines revealed that treatment with this compound resulted in a marked decrease in cell viability and induction of apoptosis through caspase activation pathways .
Mechanism of Action
The mechanism of action of 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide involves its interaction with specific molecular targets. The triazole and thiophene rings can interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways, leading to its bioactive effects.
Comparison with Similar Compounds
N-(4-Fluorophenyl)-2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
- Key Difference: Fluorophenyl vs. phenoxyphenyl acetamide group.
- Impact: The fluorophenyl group increases electronegativity, enhancing dipole interactions but reducing solubility compared to the phenoxyphenyl variant .
2-{[5-(Thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide
- Key Difference: Absence of the 4-methyl and phenoxyphenyl substituents.
- Impact : Reduced steric hindrance and hydrophobicity, leading to lower membrane permeability and faster metabolic clearance .
Functional Group Variations
2-{[4-Amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-chloro-4-methylphenyl)acetamide
N-(4-Ethylphenyl)-2-{[7-(4-methoxyphenyl)-5H,6H,7H-imidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl}acetamide
- Key Difference: Imidazo-triazole fused ring vs. simple triazole; ethylphenyl vs. phenoxyphenyl.
- Ethylphenyl provides moderate hydrophobicity, less than phenoxyphenyl’s aryl ether .
- Biological Activity: Shows anticancer activity via topoisomerase inhibition, a mechanism less prominent in non-fused triazole derivatives .
Physicochemical and Pharmacological Comparisons
Solubility and Stability
- Target Compound: The phenoxyphenyl group confers moderate lipophilicity (logP ~3.2), balancing solubility in polar solvents (e.g., DMSO) and membrane permeability .
- Analogues: Fluorophenyl derivative: Higher logP (~3.5) due to fluorine’s hydrophobicity, reducing aqueous solubility . Furan-substituted variant: Lower logP (~2.8) with improved solubility in ethanol and water .
Biological Activity
The compound 2-{[4-methyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide is a triazole derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its applications in medicinal chemistry.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 269.3 g/mol. The compound features a triazole ring, a thiophene moiety, and an acetamide functional group, which contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 269.3 g/mol |
| XLogP3 | 1.6 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 6 |
| Rotatable Bond Count | 5 |
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In particular, compounds similar to This compound have shown effectiveness against various bacterial strains. For instance, studies on related compounds demonstrated strong activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Antioxidant Properties
The antioxidant activity of triazole derivatives has been documented in several studies. A study highlighted the synthesis of triheterocyclic compounds that exhibited significant antioxidant properties, suggesting that the presence of the triazole ring enhances this activity . This property is crucial for potential applications in preventing oxidative stress-related diseases.
Anti-inflammatory Effects
In vitro studies have shown that certain triazole derivatives possess anti-inflammatory effects by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating conditions like arthritis and other inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial efficacy of various triazole derivatives against biofilms formed by Pseudomonas aeruginosa and Candida albicans. The results indicated that compounds with similar structures to This compound exhibited potent activity against these biofilms, suggesting their potential as therapeutic agents in clinical settings .
Case Study 2: Antioxidant Activity Assessment
In another investigation, the antioxidant properties of related triazole compounds were assessed using DPPH radical scavenging assays. The results demonstrated that these compounds significantly reduced oxidative stress markers in cell cultures, indicating their potential use as protective agents against oxidative damage .
Q & A
Q. Can green chemistry principles be applied to improve the sustainability of its synthesis?
- Eco-friendly Modifications :
- Replace ethanol with cyclopentyl methyl ether (CPME), a greener solvent.
- Use catalytic KOtBu instead of stoichiometric base to reduce waste .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
